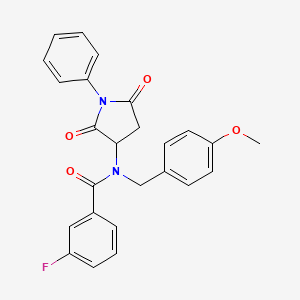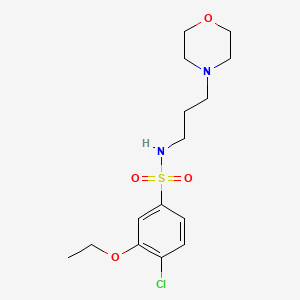![molecular formula C14H13N3O3S B5128987 4-[[2-(6-Methylpyrimidin-4-yl)sulfanylacetyl]amino]benzoic acid](/img/structure/B5128987.png)
4-[[2-(6-Methylpyrimidin-4-yl)sulfanylacetyl]amino]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[[2-(6-Methylpyrimidin-4-yl)sulfanylacetyl]amino]benzoic acid is an organic compound that features a benzoic acid core with a sulfanylacetyl group and a methylpyrimidinyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[2-(6-Methylpyrimidin-4-yl)sulfanylacetyl]amino]benzoic acid typically involves the following steps:
Formation of the sulfanylacetyl intermediate: This can be achieved by reacting 2-(6-methylpyrimidin-4-yl)thiol with an appropriate acylating agent under controlled conditions.
Coupling with benzoic acid derivative: The intermediate is then coupled with a benzoic acid derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
4-[[2-(6-Methylpyrimidin-4-yl)sulfanylacetyl]amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Electrophilic reagents such as halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
科学研究应用
4-[[2-(6-Methylpyrimidin-4-yl)sulfanylacetyl]amino]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-[[2-(6-Methylpyrimidin-4-yl)sulfanylacetyl]amino]benzoic acid involves its interaction with specific molecular targets. The sulfanylacetyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The methylpyrimidinyl moiety may interact with nucleotide-binding sites, affecting cellular processes.
相似化合物的比较
Similar Compounds
4-[[2-(4-Methylpyrimidin-2-yl)sulfanylacetyl]amino]benzoic acid: Similar structure but with a different position of the methyl group on the pyrimidine ring.
4-[[2-(6-Chloropyrimidin-4-yl)sulfanylacetyl]amino]benzoic acid: Chlorine substitution instead of a methyl group.
Uniqueness
4-[[2-(6-Methylpyrimidin-4-yl)sulfanylacetyl]amino]benzoic acid is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for studying structure-activity relationships in medicinal chemistry.
属性
IUPAC Name |
4-[[2-(6-methylpyrimidin-4-yl)sulfanylacetyl]amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3S/c1-9-6-13(16-8-15-9)21-7-12(18)17-11-4-2-10(3-5-11)14(19)20/h2-6,8H,7H2,1H3,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWALTYQFEUIJPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)SCC(=O)NC2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[(2,8-Dimethylquinolin-4-yl)amino]benzoic acid;hydrochloride](/img/structure/B5128908.png)




![4-{5-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B5128951.png)


![4-[(1-ethyl-1H-indol-3-yl)methylene]-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5128964.png)
![(3Z)-1-methyl-3-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5128978.png)
![methyl (2S)-1-[[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl]pyrrolidine-2-carboxylate](/img/structure/B5128994.png)
![2-(2-methoxyphenyl)-N-[2-methyl-6-(propan-2-yl)phenyl]acetamide](/img/structure/B5128999.png)

![2-methoxy-N-(2-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]thio}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B5129012.png)
